molecular formula C16H19N7O B2752537 N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide CAS No. 1281094-71-0

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

Cat. No. B2752537
M. Wt: 325.376
InChI Key: KQBMKBZOJZXIRM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide, often referred to as CCX-TA , is a synthetic organic compound. Its chemical structure combines a cyclohexyl group , a tetrazole ring , and an aminoacetamide moiety . CCX-TA has garnered interest due to its potential pharmacological properties.



Synthesis Analysis

The synthesis of CCX-TA involves several steps, including cyclization reactions, amidation, and cyanation. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the tetrazole ring formation is a crucial step, often achieved through condensation reactions between appropriate precursors.



Molecular Structure Analysis

CCX-TA’s molecular formula is C₁₆H₁₈N₆O , and its molecular weight is approximately 342.36 g/mol . The compound exhibits a planar structure , with the tetrazole ring and the cyclohexyl group arranged in a specific spatial orientation. The aminoacetamide portion contributes to its overall polarity.



Chemical Reactions Analysis

CCX-TA can participate in various chemical reactions, including hydrolysis , esterification , and amide bond cleavage . Its reactivity depends on the functional groups present. Researchers have investigated its behavior under different conditions to understand its stability and reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : CCX-TA melts at approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : CCX-TA appears as a white crystalline solid .

  • Stability : It is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.

  • Personal Protective Measures : Use appropriate protective gear (gloves, goggles) when working with CCX-TA.


Future Directions


  • Pharmacological Studies : Investigate CCX-TA’s potential as a therapeutic agent (e.g., anti-inflammatory, antiviral, or anticancer properties).

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy and safety.

  • Formulation Development : Develop suitable dosage forms (tablets, injections) for clinical use.


properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(tetrazol-1-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c17-11-16(7-2-1-3-8-16)20-15(24)10-18-13-5-4-6-14(9-13)23-12-19-21-22-23/h4-6,9,12,18H,1-3,7-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBMKBZOJZXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

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